molecular formula C8H6N4O4 B14544307 5-Methyl-4,7-dinitro-1H-indazole CAS No. 61920-55-6

5-Methyl-4,7-dinitro-1H-indazole

Cat. No.: B14544307
CAS No.: 61920-55-6
M. Wt: 222.16 g/mol
InChI Key: CBSCUATTZFOOKP-UHFFFAOYSA-N
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Description

5-Methyl-4,7-dinitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,7-dinitro-1H-indazole typically involves the nitration of 5-methyl-1H-indazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to control the formation of byproducts.

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and addition controls.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,7-dinitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

  • Reduction

      Reagents: Hydrogen gas, palladium on carbon, tin(II) chloride.

      Conditions: Room temperature to moderate heating, atmospheric pressure for hydrogenation.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Elevated temperatures, polar solvents like dimethyl sulfoxide (DMSO).

  • Oxidation

      Reagents: Potassium permanganate, sulfuric acid.

      Conditions: Elevated temperatures, aqueous medium.

Major Products Formed

    Reduction: 5-Methyl-4,7-diamino-1H-indazole.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Oxidation: 5-Carboxy-4,7-dinitro-1H-indazole.

Scientific Research Applications

5-Methyl-4,7-dinitro-1H-indazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Materials Science: The compound’s nitro groups make it suitable for use in the development of energetic materials and explosives.

    Biological Studies: It is used in studies related to enzyme inhibition and as a probe for understanding biological pathways involving nitroaromatic compounds.

    Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-Methyl-4,7-dinitro-1H-indazole involves its interaction with biological targets through its nitro groups. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the generation of reactive oxygen species, which can induce cellular damage or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Nitroindazole: Similar structure with one nitro group, used as a selective inhibitor for neuronal nitric oxide synthase.

    4,7-Dinitroindazole: Lacks the methyl group, used in similar applications as 5-Methyl-4,7-dinitro-1H-indazole.

    1-Methyl-4,7-dinitroindazole: Similar structure with a methyl group at a different position, used in medicinal chemistry.

Uniqueness

This compound is unique due to the presence of both a methyl group and two nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and a wide range of applications in various fields.

Properties

CAS No.

61920-55-6

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

5-methyl-4,7-dinitro-1H-indazole

InChI

InChI=1S/C8H6N4O4/c1-4-2-6(11(13)14)7-5(3-9-10-7)8(4)12(15)16/h2-3H,1H3,(H,9,10)

InChI Key

CBSCUATTZFOOKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1[N+](=O)[O-])C=NN2)[N+](=O)[O-]

Origin of Product

United States

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